Ado-trastuzumab emtansine, commonly referred to as Kadcyla®, is an innovative antibody-drug conjugate designed for the treatment of human epidermal growth factor receptor 2-positive breast cancer. This compound combines the targeted therapeutic effects of trastuzumab, a humanized monoclonal antibody, with the cytotoxic properties of DM1, a derivative of maytansine. The conjugation occurs via a stable linker that enables the selective delivery of the cytotoxic agent to HER2-overexpressing cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
Ado-trastuzumab emtansine is classified as an antibody-drug conjugate, a class of therapeutics that links a cytotoxic drug to an antibody targeting specific tumor antigens. It was developed by Genentech and received approval from the U.S. Food and Drug Administration in 2013 for use in patients with HER2-positive metastatic breast cancer who have previously been treated with trastuzumab and a taxane .
The synthesis of ado-trastuzumab emtansine involves several key steps:
The molecular structure of ado-trastuzumab emtansine consists of:
The structural integrity is essential for maintaining both binding affinity and cytotoxicity; studies have shown that ado-trastuzumab emtansine retains similar binding characteristics to trastuzumab itself .
The primary chemical reaction involved in ado-trastuzumab emtansine's mechanism is the internalization of the antibody-drug conjugate upon binding to HER2. This process involves:
The mechanism of action for ado-trastuzumab emtansine can be summarized as follows:
This targeted approach allows for enhanced efficacy against HER2-positive tumors while reducing off-target effects compared to traditional chemotherapeutics .
Ado-trastuzumab emtansine appears as a sterile, white to off-white lyophilized powder that is preservative-free. Key physical and chemical properties include:
Ado-trastuzumab emtansine is primarily used in oncology for treating patients with HER2-positive metastatic breast cancer who have previously received other treatments such as trastuzumab or taxanes. Its application extends beyond breast cancer; ongoing research is exploring its potential use in other HER2-positive malignancies such as gastric cancer.
In clinical settings, ado-trastuzumab emtansine has demonstrated significant efficacy in improving progression-free survival rates compared to standard therapies, marking it as a vital option in targeted cancer treatment strategies .
CAS No.: 22054-14-4
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 136112-79-3